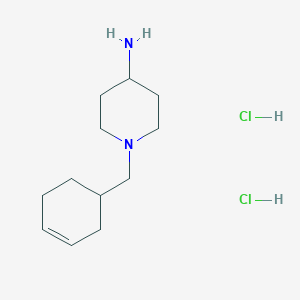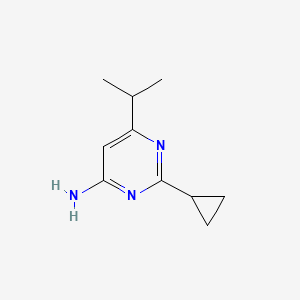
2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine
Übersicht
Beschreibung
2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine is a cyclopropyl-substituted pyrimidine derivative, which is a heterocyclic compound with a five-membered ring. It is a biologically active compound and has been studied for its potential applications in the fields of medicinal chemistry and pharmaceuticals. The compound has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied and reported.
Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Agricultural Science .
Summary of the Application
Pyrimidinamine derivatives, including “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine”, are considered promising agricultural compounds due to their outstanding activity and unique mode of action, which is different from other fungicides . They are particularly effective in controlling corn rust (Puccinia sorghi), a common disease that can significantly reduce corn yield .
Methods of Application or Experimental Procedures
The compounds were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism . The new compounds showed excellent fungicidal activity .
Results or Outcomes
Among these compounds, a derivative named (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, also known as T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
Anticancer Activity
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Oncology .
Summary of the Application
Pyrimidine derivatives, including “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine”, have been found to exhibit anticancer activity . They have been used in the treatment of various types of cancer, including myeloid leukemia .
Methods of Application or Experimental Procedures
The compounds are synthesized using various synthetic approaches and then tested for their anticancer activity . The specific methods of application or experimental procedures can vary depending on the type of cancer being treated .
Results or Outcomes
While the specific results or outcomes can vary, pyrimidine derivatives have been found to be effective in inhibiting the growth of cancer cells . For example, drugs like imatinib, Dasatinib, and nilotinib, which are pyrimidine-based, are well-established treatments for leukemia .
Antimicrobial Activity
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Microbiology .
Summary of the Application
Pyrimidine derivatives have been found to exhibit antimicrobial activity . They have been used in the treatment of various microbial infections .
Methods of Application or Experimental Procedures
The compounds are synthesized and then tested for their antimicrobial activity against various types of microbes . The specific methods of application or experimental procedures can vary depending on the type of microbial infection being treated .
Results or Outcomes
While the specific results or outcomes can vary, pyrimidine derivatives have been found to be effective in inhibiting the growth of various types of microbes .
Inhibitor of Collagen Production
Specific Scientific Field
This application falls under the field of Biochemistry and Dermatology .
Summary of the Application
Certain derivatives of “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine” have been found to have a potential effect on suppressing the production of collagen in vitro . This could have implications in the treatment of conditions characterized by excessive collagen production, such as fibrotic diseases .
Methods of Application or Experimental Procedures
The compounds are synthesized and then tested for their ability to inhibit collagen production in vitro . The specific methods of application or experimental procedures can vary depending on the specific experimental setup .
Results or Outcomes
While the specific results or outcomes can vary, certain derivatives of “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine” have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-6(2)8-5-9(11)13-10(12-8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFTZEWASMKPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)

![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)
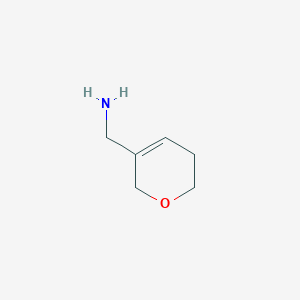
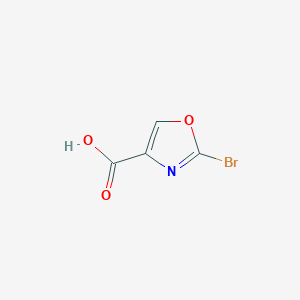
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)
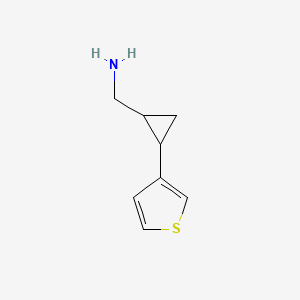
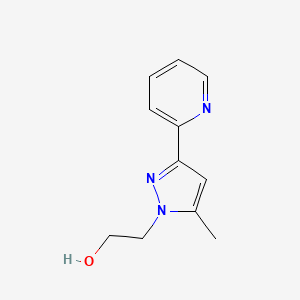
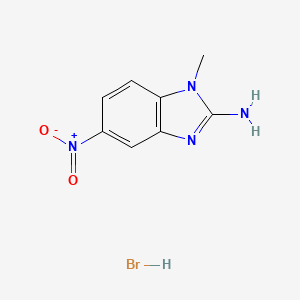
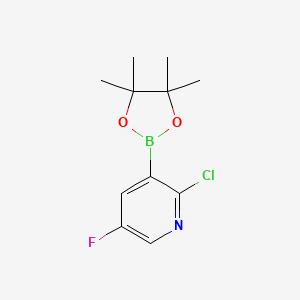
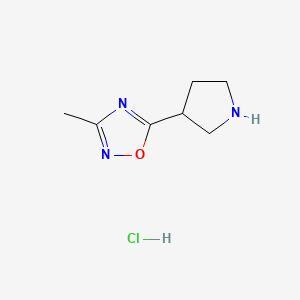
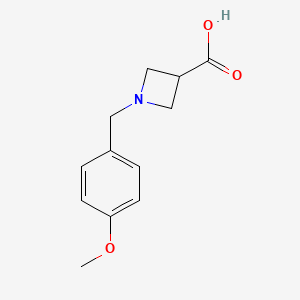
![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)
